1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Descripción

Systematic IUPAC Nomenclature and Structural Representation

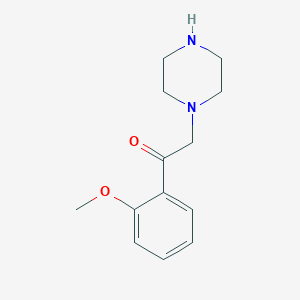

The compound 1-(2-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is systematically named according to IUPAC rules for ketones and heterocyclic amines. Its structure consists of an ethanone backbone (CH₃-C=O) with substituents at the 1- and 2-positions:

- 1-position : A piperazin-1-yl group (a six-membered ring containing two nitrogen atoms at positions 1 and 4).

- 2-position : A 2-methoxyphenyl group (a benzene ring with a methoxy (-OCH₃) substituent at position 2).

The IUPAC name prioritizes the longest chain with the ketone group, followed by substituent descriptors. The numbering ensures the lowest possible locants for substituents.

Structural Representation :

- SMILES :

COc1ccccc1CC(=O)N1CCNCC1 - InChIKey :

ZKKQCNJWCNXKGN-UHFFFAOYSA-N(derived from PubChem CID 4208154).

| Component | Description |

|---|---|

| Ethanone Backbone | Central CH₃-C=O group |

| 1-Position Substituent | Piperazin-1-yl group (N1CCNCC1) |

| 2-Position Substituent | 2-Methoxyphenyl group (Oc1ccccc1) |

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple synonyms in scientific databases and patents:

These variations reflect regional nomenclature preferences or historical usage. The core structural elements—piperazine, methoxyphenyl, and ethanone—remain consistent across all names.

CAS Registry Number and Molecular Formula Verification

CAS Registry Number : 194943-66-3 (confirmed in multiple sources, including Chembase, Bidepharm, and HPC Standards).

Molecular Formula :

- C₁₃H₁₈N₂O₂ (13 carbons, 18 hydrogens, 2 nitrogens, 2 oxygens).

- Molecular Weight : 234.29 g/mol (calculated from atomic weights: C = 12

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJJRVFLEQSNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

Medicine: The compound has potential therapeutic applications, including the treatment of cardiovascular diseases and neurological disorders.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mecanismo De Acción

The mechanism by which 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following sections compare the compound with structurally related analogs, focusing on pharmacological activity, receptor selectivity, and physicochemical properties.

Piperazine Derivatives with 2-Methoxyphenyl Substituents

Compounds sharing the 2-methoxyphenylpiperazine moiety exhibit high affinity for serotonin receptors. Key examples include:

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9)

- Structure: Incorporates an isoindolinone ring linked to the piperazine group.

- Key Difference: The isoindolinone extension enhances receptor selectivity compared to the simpler ethanone linker in the parent compound.

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

- Structure : Features a biphenyl-acetyl group instead of a single phenyl ring.

- Activity : Demonstrates atypical antipsychotic activity with reduced catalepsy induction. QSAR models correlate its anti-dopaminergic effects with QPlogBB (brain/blood partition coefficient) and electron affinity (EA) .

- Key Difference : The biphenyl group improves blood-brain barrier penetration, enhancing central nervous system (CNS) efficacy.

5-HT₆ Receptor Antagonists (e.g., Compound 4j)

- Structure : Combines the 2-methoxyphenylpiperazine group with a naphthalenesulfonylindole moiety.

- Activity : Exhibits pKi = 7.83 for 5-HT₆ receptors and IC₅₀ = 32 nM in functional assays, indicating potent antagonism .

- Key Difference : The sulfonylindole group confers selectivity for 5-HT₆ over other serotonin receptor subtypes.

Piperazine-Ethanone Derivatives with Varied Substituents

Structural modifications to the ethanone linker or piperazine ring alter biological activity:

Azole-Containing Piperazine Derivatives

- Example: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

- Activity : Shows broad-spectrum antimicrobial activity (MIC = 3.1–25 μg/mL) against bacterial and fungal strains .

- Key Difference : Replacement of the 2-methoxyphenyl group with azole rings shifts activity from CNS targets to antimicrobial applications.

Radioligands for 5-HT₁A Imaging (e.g., ¹⁸F-Mefway)

Physicochemical and Pharmacokinetic Comparisons

Key Findings and Implications

Structural Determinants of Activity: The 2-methoxyphenylpiperazine core is essential for serotonin receptor targeting. Ethanone linker modifications (e.g., isoindolinone, biphenyl, sulfonylindole) fine-tune receptor selectivity and potency.

Diverse Applications :

- Antipsychotics, 5-HT₆ antagonists, and radioligands highlight the scaffold’s versatility.

- Azole substitutions redirect activity toward antimicrobial targets.

QSAR Insights : Parameters like QPlogBB and EA are critical for optimizing brain penetration and antidopaminergic effects .

Actividad Biológica

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a 2-methoxyphenyl group, which contributes to its pharmacological profile. The synthesis typically involves the condensation of 2-methoxybenzaldehyde with piperazine under reflux conditions, followed by potential reduction steps to yield the final product .

Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Reflux in ethanol or methanol (80-100°C) |

| 2 | Catalytic Hydrogenation | Hydrogen gas with Pd/C catalyst |

| 3 | Oxidation | Using KMnO4 or CrO3 |

| 4 | Reduction | NaBH4 or LiAlH4 for alcohol formation |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Antiviral and Antifungal Effects

The compound has also been evaluated for antiviral and antifungal properties. Preliminary studies suggest it may inhibit viral replication in certain pathogens while exhibiting low toxicity towards human cells.

The biological activity is attributed to several mechanisms:

- Receptor Binding : The compound interacts with serotonin (5-HT), dopamine, and adrenergic receptors, influencing neurotransmitter levels and potentially modulating mood and cognition .

- Enzyme Inhibition : It inhibits enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which can affect neurotransmitter dynamics in the brain .

- Ion Channel Modulation : The compound may modulate calcium and potassium ion channels, impacting neuronal excitability.

Case Studies

- Antichlamydial Activity : A study demonstrated that similar compounds exhibited selective activity against Chlamydia, suggesting potential as a therapeutic agent for chlamydial infections .

- Cytotoxicity in Cancer Cells : In vitro studies showed that certain derivatives had cytotoxic effects on liver cancer cells, with IC50 values indicating promising anticancer properties .

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions starting from 2-methoxyphenyl ethanone derivatives. Key steps include:

- Nucleophilic substitution : Reacting a chloro- or bromo-acetyl intermediate with piperazine under reflux in solvents like dichloromethane or acetonitrile .

- Salt formation : Conversion to hydrochloride salts to enhance solubility and stability for biological assays, requiring anhydrous conditions and HCl gas .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation of the methoxyphenyl group and controlled temperatures (60–80°C) to avoid side reactions .

Q. How can spectroscopic techniques elucidate the structural features of this compound?

- NMR : ¹H NMR identifies the methoxy group (δ ~3.8 ppm, singlet) and piperazine protons (δ ~2.5–3.5 ppm, multiplet). ¹³C NMR confirms the ketone carbonyl (δ ~205 ppm) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 234.29 for [M+H]⁺) and fragmentation patterns validate the piperazine and methoxyphenyl moieties .

Advanced Research Questions

Q. How can researchers design binding affinity assays to study this compound’s interaction with serotonin or dopamine receptors?

- Radioligand displacement assays : Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) in transfected HEK293 cells. Incubate with the compound (1 nM–10 μM) and measure Ki values via nonlinear regression .

- Functional assays : Monitor cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to assess agonist/antagonist activity. Include positive controls (e.g., clozapine for 5-HT receptors) .

- Data normalization : Express results as % inhibition relative to baseline and account for nonspecific binding using excess cold ligand .

Q. How can contradictory reports on this compound’s biological activity be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, differences in 5-HT receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) can lead to conflicting results .

- Solubility issues : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference. Confirm solubility in assay buffers via dynamic light scattering .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to assess if rapid degradation affects in vitro activity .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP, improving aqueous solubility. Monitor via shake-flask experiments .

- Metabolic blocking : Replace labile methoxy groups with trifluoromethoxy or incorporate deuterium at metabolically vulnerable positions .

- In vivo PK studies : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Measure plasma half-life, AUC, and bioavailability using LC-MS/MS .

Methodological Notes

- Controlled atmosphere synthesis : Use Schlenk lines for oxygen-sensitive steps to preserve the methoxyphenyl group .

- SAR studies : Systematically modify the piperazine substituents (e.g., methyl, benzyl) and evaluate changes in receptor selectivity .

- Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol and analyze using X-ray diffraction (e.g., CCDC deposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.